tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C₁₃H₁₉ClN₄O₂ and a molecular weight of 298.77 g/mol . This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a chloropyrimidine moiety. It is used in various chemical and biological research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-chloropyrimidin-2-yl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a tool compound in the investigation of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: Its structural features make it a candidate for the synthesis of drug-like molecules with potential pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
- tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- tert-butyl (3-(tert-butyl)pyrrolidin-3-yl)carbamate
Uniqueness: tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate is unique due to the presence of the chloropyrimidine moiety, which imparts specific reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
CAS No. |
159603-29-9 |
---|---|
Molecular Formula |
C13H19ClN4O2 |
Molecular Weight |
298.8 |
Purity |
95 |
Origin of Product |
United States |
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